molecular formula C18H14O2 B14459166 5a,6,11a,12-Tetrahydrotetracene-5,11-dione CAS No. 67396-66-1

5a,6,11a,12-Tetrahydrotetracene-5,11-dione

Cat. No.: B14459166
CAS No.: 67396-66-1
M. Wt: 262.3 g/mol
InChI Key: WWEKZAFJCWZKTF-UHFFFAOYSA-N
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Description

5a,6,11a,12-Tetrahydrotetracene-5,11-dione is a chemical compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,6,11a,12-Tetrahydrotetracene-5,11-dione typically involves the hydrogenolytic transformation of 5a,11a-epoxyhexahydronaphthacene-5,6,11,12-tetrones. This process is catalyzed by hydrogenation using palladium on carbon (H₂ Pd–C) as a catalyst . The reaction conditions include the use of hydrogen gas under controlled pressure and temperature to achieve the desired dione derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

5a,6,11a,12-Tetrahydrotetracene-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetracenes, quinones, and diols, depending on the specific reaction and conditions used.

Scientific Research Applications

5a,6,11a,12-Tetrahydrotetracene-5,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5a,6,11a,12-Tetrahydrotetracene-5,11-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for targeting oxidative stress pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5a,6,11a,12-Tetrahydrotetracene-5,11-dione is unique due to its specific structural configuration and the presence of two ketone groups at positions 5 and 11 This configuration imparts distinct chemical reactivity and potential biological activity compared to other tetracene derivatives

Properties

CAS No.

67396-66-1

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

5a,6,11a,12-tetrahydrotetracene-5,11-dione

InChI

InChI=1S/C18H14O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-8,15-16H,9-10H2

InChI Key

WWEKZAFJCWZKTF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C41

Origin of Product

United States

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